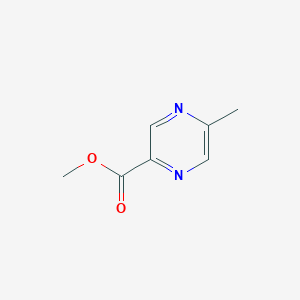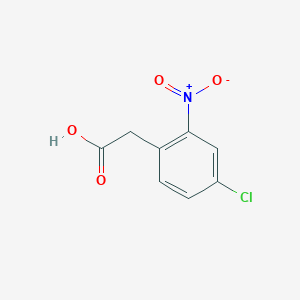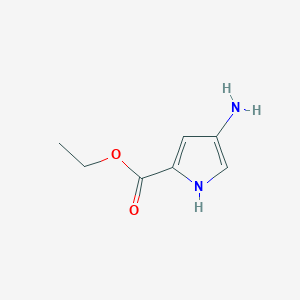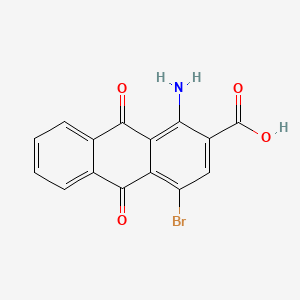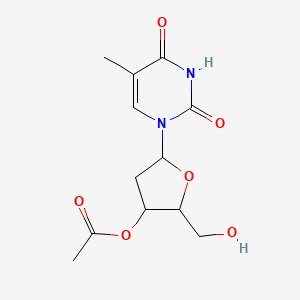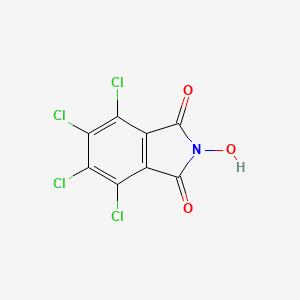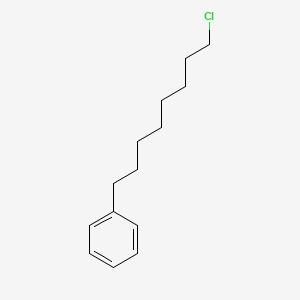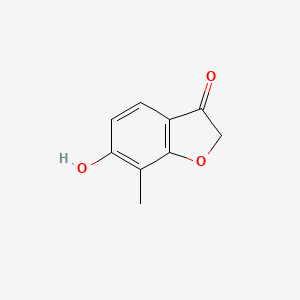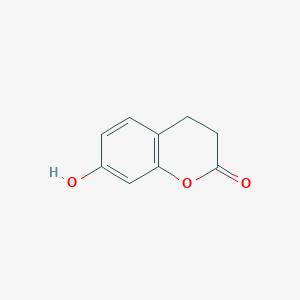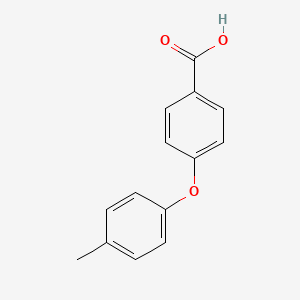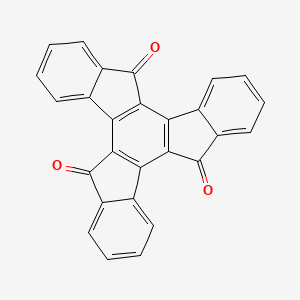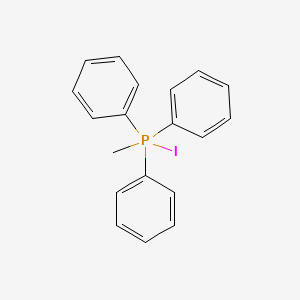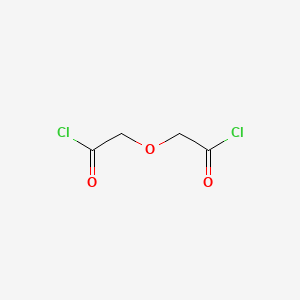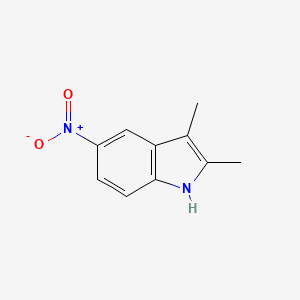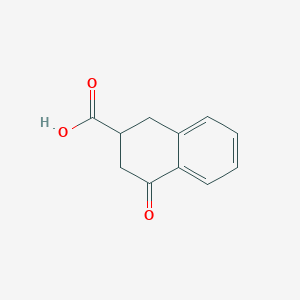
4-氧代-1,2,3,4-四氢萘-2-羧酸
描述
4-Oxo-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid is a unique chemical compound with the linear formula C11H10O3 . It’s a partially hydrogenated derivative of naphthalene .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H10O3 . The InChI code for this compound is 1S/C11H10O3/c12-10-6-5-9 (11 (13)14)7-3-1-2-4-8 (7)10/h1-4,9H,5-6H2, (H,13,14) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 190.2 . It’s a powder at room temperature . The melting point is between 93-97 degrees Celsius .科学研究应用
- Application: Tetralin, a derivative of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, is used as a hydrogen-donor solvent .
- Method: It is produced by the catalytic hydrogenation of naphthalene .
- Results: It functions as a source of H2, which is transferred to the coal. The partially hydrogenated coal is more soluble .
- Application: Tetralin is used in coal liquefaction .
- Method: It is used as an alternative to turpentine in paints and waxes .
- Results: The use of Tetralin makes the coal more soluble, aiding in its liquefaction .
- Application: Indole derivatives, which can be synthesized from 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, possess various biological activities .
- Method: These derivatives are synthesized and tested for various biological activities .
- Results: Indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Hydrogen-Donor Solvent
Coal Liquefaction
Biological Activities
- Application: Tetralin, a derivative of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, is used for the laboratory synthesis of hydrogen bromide .
- Method: The reaction involves Tetralin and Bromine (Br2) to produce Hydrogen Bromide (HBr) and a Brominated derivative of Tetralin .
- Results: This reaction is facilitated due to the moderated strength of the benzylic C-H bonds .
- Application: 4-Hydroxy-2-quinolones, which can be synthesized from 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, have interesting pharmaceutical and biological activities .
- Method: These compounds are synthesized using various methods, including the reaction of anilines with malonic acid equivalents .
- Results: 4-Hydroxy-2-quinolones have been found to be valuable in drug research and development .
- Application: Indole derivatives, which can be synthesized from 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, possess various biological activities .
- Method: These derivatives are synthesized and tested for various biological activities .
- Results: Indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Synthesis of Hydrogen Bromide
Synthesis of 4-Hydroxy-2-quinolones
Synthesis of Indole Derivatives
安全和危害
属性
IUPAC Name |
4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-4,8H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNMKOITXUEVCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901036386 | |
| Record name | 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901036386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
CAS RN |
6566-40-1 | |
| Record name | 6566-40-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10075 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901036386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

